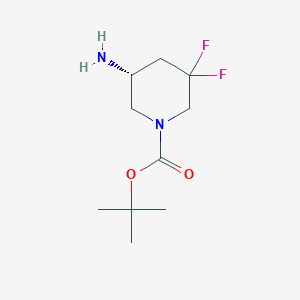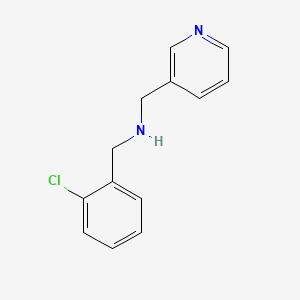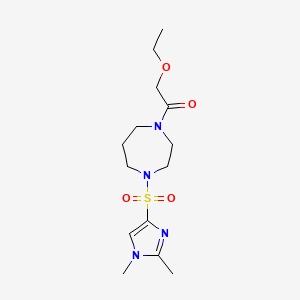
3-(1-Methylpyrazol-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholines, which includes 3-(1-Methylpyrazol-4-yl)morpholine, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .
Chemical Reactions Analysis
Morpholines, including this compound, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One significant application involves neurokinin-1 (NK1) receptor antagonism, where derivatives of morpholine have been synthesized and tested for their efficacy in pre-clinical models relevant to emesis (vomiting) and depression. These compounds are characterized by their high water solubility, making them suitable for both intravenous and oral administration (Harrison et al., 2001).
Synthesis of Antimicrobials
Morpholine derivatives have also been utilized in the synthesis of potent antimicrobials. An efficient synthesis pathway has been developed for compounds that are potent M1 selective muscarinic agonists, indicating their potential in treating various conditions, including microbial infections (Kumar et al., 2007).
Antioxidant and Glucosidase Inhibition
Another study focused on the synthesis of benzimidazole derivatives containing morpholine skeletons, which showed promising in vitro antioxidant activities and glucosidase inhibition. These compounds have been suggested for further evaluation due to their high scavenging activity and potential therapeutic applications (Özil et al., 2018).
Topical Drug Delivery
Morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have been synthesized for topical drug delivery, showing enhanced skin permeation compared to naproxen itself. This research suggests the potential of morpholine derivatives in improving the delivery and efficacy of topical medications (Rautio et al., 2000).
Structural Analysis
Morpholine derivatives have also been the subject of structural and spectral analysis, as seen in the study of 3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione. This research provides insights into the conformation and interactions of such compounds, contributing to the understanding of their potential applications in various fields (Franklin et al., 2011).
Antifungal Drug Development
Research into the mutagenic effects and predicted carcinogenicity of morpholine derivatives has been conducted with the aim of developing new drugs with antifungal activity. These studies are crucial for ensuring the safety and efficacy of new therapeutic agents (Bushuieva et al., 2022).
Mechanism of Action
Target of Action
Related compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The specific targets of these activities are often pathogenic organisms like Leishmania strains and Plasmodium strains .
Mode of Action
It can be inferred from related studies that the compound likely interacts with its targets in a way that inhibits their growth or function
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of pathogenic organisms, disrupting their growth and proliferation . The downstream effects of these disruptions can include the death of the pathogen and the alleviation of the associated disease symptoms.
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that 3-(1-methylpyrazol-4-yl)morpholine may also have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPXISVPGQJGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2COCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)
![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)


![2-(2,4-Difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2767279.png)
![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)
![3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)
